N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide
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Overview
Description
N’-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring substituted with nitro groups at positions 5 and 7, and a furan ring attached to a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide typically involves multiple steps, starting with the preparation of the quinoline and furan precursors. One common method involves the nitration of quinoline to introduce nitro groups at the desired positions, followed by the formation of the carbohydrazide linkage through a condensation reaction with furan-2-carbohydrazide. The reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and may involve catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous nitro compounds.
Chemical Reactions Analysis
Types of Reactions
N’-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while nucleophilic substitution could introduce various functional groups at the quinoline ring.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Its applications in the industrial sector include the development of new materials with specific properties, such as fluorescence for use in sensors and imaging
Mechanism of Action
The mechanism by which N’-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups and the carbohydrazide moiety may play a role in binding to biological molecules, potentially disrupting their normal function and leading to therapeutic effects. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
N’-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide: Similar compounds include other quinoline derivatives with nitro substitutions and furan-based carbohydrazides.
Benzofuran-2-carboxamide derivatives: These compounds share structural similarities with N’-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide and have been studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of N’-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide lies in its specific combination of a quinoline ring with nitro groups and a furan-based carbohydrazide moiety
Properties
IUPAC Name |
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O6/c20-14(11-4-2-6-25-11)17-16-13-10(19(23)24)7-9(18(21)22)8-3-1-5-15-12(8)13/h1-7,16H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZFTNKWESLEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NNC(=O)C3=CC=CO3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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